molecular formula C9H9NOS B13354095 5,6-Dimethyl-1,3-benzoxazole-2-thiol

5,6-Dimethyl-1,3-benzoxazole-2-thiol

Cat. No.: B13354095
M. Wt: 179.24 g/mol
InChI Key: LORHQKQOLIUHTF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring substituted with methyl groups at positions 5 and 6, and a hydrosulfide group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1,3-benzoxazol-2-yl hydrosulfide typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method is the reaction of 2-aminophenol with 5,6-dimethyl-2-nitrobenzaldehyde, followed by reduction and cyclization to form the benzoxazole ring . The hydrosulfide group can be introduced through subsequent reactions with thiolating agents.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts, such as palladium or copper, are frequently used in these reactions. Solvent-free conditions and microwave-assisted synthesis have also been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1,3-benzoxazol-2-yl hydrosulfide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5,6-dimethyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C9H9NOS/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H,10,12)

InChI Key

LORHQKQOLIUHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=S)N2

Origin of Product

United States

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